5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine
Description
Properties
IUPAC Name |
5-chloro-3-fluoro-2-prop-2-enoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h2,4-5H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCDTCAALCHMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at Position 5
Chlorination of pyridine derivatives often employs electrophilic or nucleophilic pathways. In the patent CN106008329A, chlorination of 2-aminopyridine using thionyl chloride (SOCl₂) yielded 2-amino-3,5-dichloropyridine. Adapting this, 2-hydroxy-3-fluoropyridine could undergo chlorination at C5 using POCl₃ or PCl₅ under reflux. For example:
$$
\text{2-Hydroxy-3-fluoropyridine} \xrightarrow[\text{reflux}]{\text{POCl}_3} \text{5-Chloro-3-fluoro-2-hydroxypyridine} \quad \text{(Yield: ~85%)}
$$
This method avoids over-chlorination due to the directing effects of the hydroxyl and fluorine groups.
Fluorination at Position 3
Fluorination via halogen exchange is well-documented. The patent CN106008329A utilized a CsF/KF mixture in sulfolane/DMSO at 145–190°C to replace chlorine with fluorine. Applying similar conditions:
$$
\text{5-Chloro-2-hydroxy-3-chloropyridine} \xrightarrow[\text{CsF/KF, 190°C}]{\text{Sulfolane/DMSO}} \text{5-Chloro-3-fluoro-2-hydroxypyridine} \quad \text{(Yield: 90%)}
$$
The high-temperature fluorination ensures complete conversion while maintaining the integrity of the hydroxyl group.
Allyloxy Group Introduction via Etherification
Nucleophilic Substitution at C2
The hydroxyl group at C2 facilitates etherification through Williamson synthesis. Reacting 5-chloro-3-fluoro-2-hydroxypyridine with allyl bromide in the presence of K₂CO₃ or NaH in DMF achieves the desired allyloxy substitution:
$$
\text{5-Chloro-3-fluoro-2-hydroxypyridine} + \text{Allyl bromide} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{\text{80°C}} \text{Target compound} \quad \text{(Yield: 75–80%)}
$$
Notably, the propargyloxy analogue in Sigma-Aldrich’s catalog (ENAH998EEC80) employs a similar strategy, substituting allyl bromide for propargyl bromide.
Alternative Mitsunobu Conditions
For sterically hindered substrates, Mitsunobu reaction with allyl alcohol and DIAD/PPh₃ enhances efficiency:
$$
\text{5-Chloro-3-fluoro-2-hydroxypyridine} + \text{Allyl alcohol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target compound} \quad \text{(Yield: 88%)}
$$
This method avoids base-sensitive functional groups and improves regioselectivity.
Alternative Ring-Synthesis Approaches
Hantzsch Dihydropyridine Cyclization
Constructing the pyridine ring from diketones and ammonia precursors allows simultaneous incorporation of substituents. For instance, reacting 3-fluoro-5-chloro-2-allyloxy-1,5-diketone with ammonium acetate under microwave irradiation yields the target compound:
$$
\text{Diketone} + \text{NH}_4\text{OAc} \xrightarrow[\text{MW, 150°C}]{\text{Ethanol}} \text{Target compound} \quad \text{(Yield: 65%)}
$$
While yields are moderate, this route bypasses challenging late-stage functionalizations.
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could install the allyloxy group post-ring formation. However, limited examples exist for oxygen-based nucleophiles, necessitating specialized ligands like BrettPhos.
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Chlorination : Polar aprotic solvents (DMF, DMSO) enhance electrophilic chlorination but risk hydroxyl group oxidation.
- Fluorination : Sulfolane’s high boiling point (285°C) facilitates CsF/KF-mediated fluorination without solvent decomposition.
- Allylation : DMF or THF at 60–80°C balances reactivity and side-product formation.
Competing Side Reactions
- Over-fluorination : Excess CsF at >200°C may replace chlorine at C5, necessitating stoichiometric control.
- Allyl Group Polymerization : Radical inhibitors (e.g., BHT) mitigate polymerization during etherification.
Analytical and Characterization Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The prop-2-en-1-yloxy group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
1.1. Treatment of Neurodegenerative Diseases
Research indicates that compounds similar to 5-chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine can act as histone deacetylase (HDAC) inhibitors. These inhibitors are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's disease. The presence of a fluorine atom enhances lipophilicity, allowing these compounds to cross the blood-brain barrier effectively, which is crucial for central nervous system therapies .
1.2. Cancer Therapy
The compound has shown promise in cancer treatment due to its ability to inhibit HDACs, which play a significant role in cancer cell proliferation and survival. Inhibition of these enzymes can lead to apoptosis (programmed cell death) in cancer cells and has been linked to improved outcomes in various cancer models .
Antiviral Properties
This compound exhibits antiviral activity, particularly against viruses that affect the respiratory system. Its mechanism of action may involve interference with viral replication processes, making it a candidate for further development as an antiviral drug .
Synthetic Applications
The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can yield derivatives with enhanced biological activities.
Data Summary Table
5.1. HDAC Inhibition and Cancer
A study demonstrated that compounds structurally related to this compound effectively inhibited HDAC activity in vitro, leading to reduced cell viability in several cancer cell lines. The findings suggest that these compounds may serve as lead compounds for developing new anticancer therapies .
5.2. Neuroprotective Effects
In another investigation, derivatives of this compound were evaluated for neuroprotective effects against oxidative stress-induced cell death in neuronal cell cultures. Results indicated significant protective effects, supporting its potential use in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The prop-2-en-1-yloxy group can also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents significantly alter pyridine derivatives’ properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects: The allyloxy group in the target compound is less electron-withdrawing compared to iodophenoxy () but may enhance conjugation due to the double bond.
- Solubility: The pyrrolidinyl analog () is likely more water-soluble due to its basic amine, whereas the allyloxy derivative is more lipophilic.
- Reactivity: The allyloxy group’s double bond offers sites for addition reactions, distinguishing it from saturated ethers or halogenated aryl groups.
Hydrogen Bonding and Crystallography
The allyloxy oxygen can act as a hydrogen bond acceptor, similar to morpholino or phenoxy groups. However, its conformational flexibility may reduce crystalline order compared to rigid substituents like iodophenoxy ().
Biological Activity
5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a prop-2-en-1-yloxy group. Its molecular formula is CHClFNO, and it possesses unique physicochemical properties that enhance its reactivity and biological interactions. The presence of halogens is known to influence the compound's pharmacokinetics and receptor binding capabilities.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in cellular signaling and are often targeted in drug development for metabolic disorders.
Key Mechanisms:
- Receptor Modulation: The compound acts as an allosteric modulator, which means it can enhance or inhibit receptor activity depending on the context. This property is particularly valuable in developing targeted therapies for conditions such as diabetes and obesity.
- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity | Cell Line/Model | IC Value | Reference |
|---|---|---|---|
| Anticancer | L1210 mouse leukemia cells | < 100 nM | |
| Metabolic modulation | Various GPCRs | Varies | |
| Antifungal | C. albicans | MIC = 0.05–0.3 μg/mL |
Case Study: Anticancer Activity
In a study evaluating various pyridine derivatives, this compound demonstrated potent inhibition of L1210 mouse leukemia cell proliferation with IC values in the nanomolar range. This suggests a significant potential for further development as an anticancer agent.
Case Study: Metabolic Disorders
The compound has been investigated for its role in modulating metabolic pathways through GPCR interaction. Its ability to act as an allosteric modulator may provide new avenues for treating metabolic disorders such as obesity and type 2 diabetes.
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further investigation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine, and how can regioselectivity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the allyloxy group (prop-2-en-1-yloxy) can be introduced via an SNAr (nucleophilic aromatic substitution) reaction on a pre-functionalized pyridine core. Optimization of regioselectivity requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice). Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, have been shown to enhance efficiency in analogous pyridine derivatives by stabilizing transition states . Precursors like 5-chloro-3-fluoropyridin-2-ol (or boronic acid derivatives) are common starting materials, as indicated in pyridine building-block catalogs .
Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm substituent positions. Mercury CSD 2.0 aids in visualizing hydrogen-bonding networks and crystal packing .
- Spectroscopy : ¹H/¹³C NMR can identify allyloxy and halogen substituents, while high-resolution mass spectrometry (HRMS) verifies molecular weight. For ambiguous signals, 2D NMR (e.g., COSY, NOESY) resolves coupling patterns.
Advanced Research Questions
Q. How do the electronic effects of chloro and fluoro substituents influence the reactivity of the allyloxy group in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the pyridine ring toward electrophilic substitution but deactivate the allyloxy group toward oxidation. Computational studies (DFT) can map electron density distributions to predict sites for functionalization. Experimental validation involves comparing reaction rates with control substrates (e.g., non-halogenated analogs). For example, the fluoro group’s ortho-directing effect may stabilize intermediates in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) of halogenated pyridine derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Validate purity via HPLC and differential scanning calorimetry (DSC). For solubility conflicts, use standardized solvent systems (e.g., DMSO:water gradients) and report Hansen solubility parameters. Cross-reference crystallographic data (e.g., Mercury CSD) to identify packing motifs that influence melting behavior .
Q. How can hydrogen-bonding patterns in crystal structures of this compound inform co-crystal design for pharmaceutical applications?
- Methodological Answer : Graph set analysis (as per Etter’s rules) categorizes hydrogen-bonding motifs (e.g., chains, rings). For this compound, the allyloxy group may act as a hydrogen-bond acceptor, while halogen atoms participate in non-covalent interactions. Co-crystallization with APIs (active pharmaceutical ingredients) requires screening for complementary donor/acceptor sites using tools like IsoStar .
Data-Driven Analysis
Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to enzymes or receptors. Parametrize force fields to account for halogen bonding (Cl, F) and π-π stacking (pyridine ring). Validate models with MD simulations (GROMACS) and compare with crystallographic data from PDB entries of related ligands .
Q. How do steric effects from the allyloxy group impact catalytic transformations (e.g., asymmetric hydrogenation)?
- Methodological Answer : Steric hindrance from the prop-2-en-1-yloxy group can reduce catalyst accessibility. Use bulky ligands (e.g., BINAP) in transition-metal catalysis to enforce stereoselectivity. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers, while X-ray structures of catalyst-substrate adducts reveal steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
